molecular formula C8H17NO B2866171 methyl[1-(oxan-4-yl)ethyl]amine CAS No. 1343103-84-3

methyl[1-(oxan-4-yl)ethyl]amine

Cat. No.: B2866171
CAS No.: 1343103-84-3
M. Wt: 143.23
InChI Key: YWKIKODIKJBCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(oxan-4-yl)ethyl]amine, with the systematic name N-methyl-1-(oxan-4-yl)ethanamine, is a chemical compound of interest in organic and medicinal chemistry research. Its molecular formula is C8H17NO, and it has a predicted average mass of 143.130 Da [ ]. The compound's structure features a tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry due to its influence on a molecule's polarity, solubility, and conformational properties. The specific stereochemistry of the chiral center and the secondary amine group make it a potential building block for the synthesis of more complex molecules, such as pharmaceutical intermediates or ligands for biological targets. Researchers may utilize this amine in the development of compound libraries for high-throughput screening or as a precursor in synthetic chemistry projects [ ]. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not labeled or approved for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9-2)8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIKODIKJBCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl[1-(oxan-4-yl)ethyl]amine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl[1-(oxan-4-yl)ethyl]amine: Properties, Synthesis, and Potential Applications

Introduction

Methyl[1-(oxan-4-yl)ethyl]amine is a secondary amine featuring a central oxane ring, a common scaffold in medicinal chemistry. The presence of the N-methyl ethylamine substituent on the saturated heterocycle suggests its potential as a building block for more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the available technical information for this compound, addressing its physicochemical properties, potential synthetic routes, analytical characterization, and safety considerations.

Physicochemical Properties

The predicted physicochemical properties of methyl[1-(oxan-4-yl)ethyl]amine are summarized in the table below. These values, derived from computational models, offer a preliminary understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C8H17NOPubChem
Molecular Weight 143.23 g/mol PubChem
Monoisotopic Mass 143.13101 Da[1]
XlogP (predicted) 0.8[1]
SMILES CC(C1CCOCC1)NC[1]
InChI InChI=1S/C8H17NO/c1-7(9-2)8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3[1]
InChIKey YWKIKODIKJBCFH-UHFFFAOYSA-N[1]

The oxane (tetrahydropyran) ring is a prevalent motif in drug discovery, often used to improve physicochemical properties such as solubility and metabolic stability.[2] The introduction of a methyl group can also significantly modulate a molecule's pharmacodynamic and pharmacokinetic properties.[3]

Synthesis and Reactivity

A plausible synthetic route for methyl[1-(oxan-4-yl)ethyl]amine could involve the reductive amination of a suitable ketone precursor, 1-(oxan-4-yl)ethan-1-one, with methylamine. This common and versatile reaction in organic synthesis would proceed via the formation of an intermediate imine, which is then reduced to the target secondary amine.

Proposed Synthetic Workflow

G A 1-(oxan-4-yl)ethan-1-one C Imine Intermediate A->C Reaction B Methylamine (CH3NH2) B->C D Methyl[1-(oxan-4-yl)ethyl]amine C->D Reduction R Reducing Agent (e.g., NaBH3CN, H2/Pd) R->D

Caption: Proposed reductive amination pathway for the synthesis of methyl[1-(oxan-4-yl)ethyl]amine.

The reactivity of methyl[1-(oxan-4-yl)ethyl]amine is primarily dictated by the secondary amine functionality. It is expected to exhibit basic properties and undergo typical amine reactions such as acylation, alkylation, and salt formation. The oxane ring is generally stable under most reaction conditions but can be cleaved under strongly acidic conditions.

Potential Applications in Drug Discovery

The structural motifs present in methyl[1-(oxan-4-yl)ethyl]amine are found in numerous biologically active compounds. The ethyl-piperidin-4-ylmethyl-amine scaffold, a close analogue, is a valuable building block in medicinal chemistry for targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases.[4] This suggests potential applications in developing treatments for central nervous system (CNS) disorders and cancer.[4]

The incorporation of a methyl group is a common strategy in lead optimization to enhance metabolic stability and modulate binding affinity.[3] The oxane moiety itself is often employed to improve aqueous solubility and other pharmacokinetic parameters.[2] Given these characteristics, methyl[1-(oxan-4-yl)ethyl]amine represents a promising starting point for the synthesis of novel therapeutic agents.

Analytical Characterization

The characterization and quantification of methyl[1-(oxan-4-yl)ethyl]amine can be achieved using standard analytical techniques.

Analytical Workflow

G Sample Sample containing methyl[1-(oxan-4-yl)ethyl]amine Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS Volatile compounds LCMSMS LC-MS/MS Analysis->LCMSMS Polar compounds Data Data Analysis and Quantification GCMS->Data LCMSMS->Data

Caption: General workflow for the analytical determination of methyl[1-(oxan-4-yl)ethyl]amine.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS would be a suitable method for the identification and quantification of this compound. Derivatization may be employed to improve its chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis in complex biological matrices, LC-MS/MS offers high sensitivity and selectivity.[5] A reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier would likely provide good separation.

Safety and Handling

While a specific safety data sheet (SDS) for methyl[1-(oxan-4-yl)ethyl]amine is not available, general precautions for handling aliphatic amines should be followed. Based on the SDS for related compounds, it should be handled in a well-ventilated area or under a chemical fume hood.[6][7]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.[6]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.[7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7][8]

In all cases of exposure, seek immediate medical attention.

Conclusion

Methyl[1-(oxan-4-yl)ethyl]amine is a chemical entity with significant potential in the field of drug discovery and development. While a dedicated CAS number and extensive experimental data are currently lacking, its structural features suggest favorable physicochemical and pharmacological properties. The proposed synthetic and analytical methods provide a framework for its preparation and characterization. As with any chemical compound, proper safety protocols must be strictly adhered to during its handling and use. Further research into this and related molecules is warranted to fully explore their therapeutic potential.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 70% w/w Ethylamine Aqueous solution.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine.
  • Sigma-Aldrich. (2025).
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: (S)-(-)-N-Methyl-1-phenylethylamine.
  • PubChem. (n.d.). Methyl((oxan-4-yl)methyl)amine hydrochloride.
  • PubChem. (n.d.). Methyl[1-(oxan-4-yl)ethyl]amine.
  • Airgas. (2025).
  • Sigma-Aldrich. (n.d.). (4-{[ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol hydrochloride.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208.
  • Chem-Impex. (n.d.). 1-Methyl-2-pyridin-4-yl-ethylamine.
  • Supporting Information for: Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. (n.d.).
  • MilliporeSigma. (n.d.). N-[(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)aniline.
  • MilliporeSigma. (n.d.). 1-(4-Methylphenyl)ethylamine 96%.
  • Critchfield, F. E., & Johnson, J. B. (1956). Titrimetric Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 430–436.
  • Cerezo, A. B., Tadeo, J. L., & Pérez, R. A. (n.d.).
  • PubChem. (n.d.). Methyl[2-(oxan-4-yl)ethyl]amine.
  • PrepChem.com. (n.d.).
  • Safrole. (2000, March 13).
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. (n.d.).
  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 2(5), 731–748.
  • Headley, J. V., & Peru, K. M. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • MolPort. (n.d.). N-ethyl-3-(4-methylpiperidin-1-yl)oxan-4-amine.

Sources

Strategic Bioisosterism: Optimizing the N-methyl-1-(oxan-4-yl)ethylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The N-methyl-1-(oxan-4-yl)ethylamine motif represents a "privileged fragment" in modern medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, ALK) and GPCR ligands. It serves as a soluble, metabolically distinct alternative to the lipophilic N-methyl-1-cyclohexylethylamine.

However, this scaffold often presents specific developability challenges:

  • Metabolic Liability: The C-H bonds adjacent to the ether oxygen (positions 2 and 6 of the oxane ring) are susceptible to oxidative metabolism (CYP450).

  • Chirality: The exocyclic ethyl linker introduces a stereocenter, requiring enantioselective synthesis and testing.

  • Basicity: The secondary amine (pKa ~9.5–10.0) can lead to high lysosomal trapping or hERG liability.

This guide details three high-impact bioisosteric strategies to optimize this specific core, moving beyond simple "atom-swapping" to structural re-engineering.

Strategy I: The "Low-Lipophilicity" Contraction (Oxetanes)

Replacing the 6-membered tetrahydropyran (THP) ring with a 4-membered oxetane ring is a validated strategy to reduce lipophilicity (LogD) and alter metabolic soft spots.

Mechanistic Rationale
  • Lipophilicity (LogD): Oxetanes are significantly more polar than THPs due to the exposed oxygen lone pairs and high dipole moment. This lowers LogD, often improving solubility and reducing non-specific binding.

  • Metabolic Blocking: The oxetane ring is generally metabolically stable (unlike the THP ring which undergoes

    
    -oxidation).
    
  • Basicity Modulation: When placed adjacent to amines, oxetanes can lower the pKa of the amine via the inductive electron-withdrawing effect of the oxygen, potentially reducing hERG toxicity.

Structural Modification

Parent: N-methyl-1-(oxan-4-yl)ethylamine Bioisostere: N-methyl-1-(oxetan-3-yl)ethylamine

Critical Consideration: The oxetane ring is a smaller steric volume. To maintain the vector of the amine, a "spacer" or gem-dimethyl substitution on the oxetane (at C3) may be required to mimic the bulk of the THP ring.

Data Comparison (Predicted)
PropertyParent (THP)Bioisostere (Oxetane)Impact
ClogP ~1.2~0.4Improved Solubility
pKa (Amine) ~9.8~8.9Reduced hERG Risk
TPSA 21 Ų21 ŲNeutral
Metabolic Stability ModerateHighExtended Half-life

Strategy II: Conformational Locking (Spirocycles)

The parent molecule possesses a rotatable bond between the THP ring and the ethylamine chain. This entropic penalty upon binding can be reduced by "locking" the conformation using spirocyclic systems.

Mechanistic Rationale

Rigidification reduces the entropic cost of binding (


).[1] By freezing the bioactive conformation, potency often increases.
Structural Modification

Bioisostere: 2-methyl-2-azaspiro[3.5]nonane (or related spiro-ethers). Instead of an exocyclic amine, the nitrogen is incorporated into a ring spiro-fused to the ether ring.

  • Option A (Amine Lock): Incorporate the ethylamine side chain into an azetidine or pyrrolidine ring attached to the THP.

  • Option B (Total Replacement): Use a 2-oxa-6-azaspiro[3.3]heptane system. This is a radical change but mimics the diagonal vector of the original substituent while dramatically lowering molecular weight and increasing Fsp3 character.

Strategy III: The "Lipophilic" Dipole Mimic (4,4-Difluorocyclohexyl)

If the ether oxygen is serving primarily as a dipole rather than a specific hydrogen bond acceptor, replacing the THP with a 4,4-difluorocyclohexyl group is a powerful tactic.

Mechanistic Rationale
  • Dipole Mimicry: The C-F bonds mimic the polarization of the C-O bonds without the H-bond accepting capacity.

  • Lipophilicity: This modification increases lipophilicity compared to THP. This is useful if the parent molecule is too polar to cross the Blood-Brain Barrier (BBB).

  • Metabolic Blocking: The fluorine atoms block the 4-position from oxidation.

Visualizing the Design Logic

The following decision tree guides the selection of the correct bioisostere based on the specific liability of the parent molecule.

Bioisostere_Decision_Tree Parent Parent: N-methyl-1-(oxan-4-yl)ethylamine Problem Identify Primary Liability Parent->Problem Solubility Poor Solubility / High LogD Problem->Solubility LogD > 3.0 Metabolism High Clearance (Oxidative) Problem->Metabolism t1/2 < 30 min Potency Low Potency (Entropic Penalty) Problem->Potency Ki > 100 nM Permeability Poor Permeability (Too Polar) Problem->Permeability Papp < 10^-6 Oxetane STRATEGY 1: Oxetane Contraction (Reduces LogD, lowers pKa) Solubility->Oxetane Metabolism->Oxetane Difluoro STRATEGY 3: 4,4-Difluorocyclohexyl (Increases LogD, blocks metabolism) Metabolism->Difluoro Deuteration TACTIC 4: Deuteration of THP (Slows metabolism, keeps props) Metabolism->Deuteration Spiro STRATEGY 2: Spirocyclic Locking (e.g., 2-oxa-6-azaspiro[3.3]heptane) Potency->Spiro Permeability->Difluoro

Figure 1: Decision matrix for selecting bioisosteres based on physicochemical liabilities.

Experimental Protocols

Synthesis of the Oxetane Bioisostere

Objective: Synthesize N-methyl-1-(oxetan-3-yl)ethylamine. Challenge: The oxetane ring is acid-sensitive.[2] Standard reductive amination conditions (usually acidic) must be buffered.

Protocol:

  • Starting Material: 1-(Oxetan-3-yl)ethanone (Commercial or synthesized via Weinreb amide of oxetane-3-carboxylic acid).

  • Reagents: Methylamine (2M in THF), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium borohydride (NaBH4).

  • Procedure:

    • Step A (Imine Formation): To a dry flask under

      
      , add 1-(oxetan-3-yl)ethanone (1.0 eq) and Methylamine (2.0 eq). Add Ti(OiPr)4 (1.5 eq) dropwise. Stir neat or in minimal THF for 6h at RT. Note: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving equilibrium without harsh Brønsted acids.
      
    • Step B (Reduction): Dilute with MeOH. Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 2h.

    • Step C (Workup): Quench carefully with 1N NaOH (do not use HCl, oxetane may open). Filter the white titanium salts. Extract with DCM.

    • Purification: Silica gel chromatography (DCM/MeOH/NH3).

Matched Molecular Pair Analysis (MMPA)

To validate the bioisostere, you must generate a Matched Molecular Pair (MMP) set.

Workflow:

  • Synthesis: Prepare the Parent (THP) and the Isostere (Oxetane) attached to the same drug scaffold.

  • LogD Assay:

    • Method: Shake-flask method (Octanol/PBS pH 7.4).

    • Quantification: LC-MS/MS.

    • Success Criterion:

      
      LogD (Parent - Isostere) 
      
      
      
      0.5 for solubility improvement.
  • Microsomal Stability:

    • Incubate both compounds (1

      
      M) with Human Liver Microsomes (HLM) + NADPH.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Success Criterion: Intrinsic Clearance (

      
      ) reduction > 50%.
      

Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis required to access the parent THP versus the Oxetane bioisostere.

Synthesis_Pathway Start Precursor: Carboxylic Acid Weinreb Weinreb Amide Start->Weinreb 1. CDI 2. NH(OMe)Me Ketone_THP 1-(Oxan-4-yl)ethanone Weinreb->Ketone_THP Grignard (THP-MgBr) Ketone_Ox 1-(Oxetan-3-yl)ethanone Weinreb->Ketone_Ox Grignard (Oxetane-MgBr) RedAm Reductive Amination (MeNH2, Ti(OiPr)4, NaBH4) Ketone_THP->RedAm Ketone_Ox->RedAm Product_THP Parent: N-methyl-1-(oxan-4-yl)ethylamine RedAm->Product_THP Product_Ox Bioisostere: N-methyl-1-(oxetan-3-yl)ethylamine RedAm->Product_Ox

Figure 2: Divergent synthetic routes for accessing THP and Oxetane analogs.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

    • Foundational text on using oxetanes to modul
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

    • Authoritative review covering fluorine substitution and ring contractions.
  • Pattison, G., et al. (2016). "The synthesis and application of 4,4-difluorocyclohexyl derivatives in medicinal chemistry." Tetrahedron. [Link]

    • Specific protocols for the difluoro-isostere str
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs." Organic Letters. [Link]

    • Source for the spirocyclic conformational locking str

Sources

tetrahydropyran-derived chiral amines literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Tetrahydropyran-Derived Chiral Amines

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, second only to the phenyl ring in its prevalence among marketed drugs.[1] When combined with a chiral amine, it forms a class of sp³-rich, stereochemically defined building blocks that are of immense value in drug discovery and asymmetric synthesis. These structures offer a unique combination of conformational rigidity, hydrogen bonding capabilities, and precise three-dimensional orientation of substituents, making them ideal for targeted interactions with biological macromolecules. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing tetrahydropyran-derived chiral amines, details key experimental protocols, and explores their significant applications, with a particular focus on their role as pharmaceutical intermediates. We will delve into both catalytic asymmetric methodologies and classical resolution techniques, offering researchers and drug development professionals a practical and insightful resource for navigating this important area of synthetic chemistry.

Introduction: The Convergence of a Privileged Scaffold and a Critical Functional Group

The over-representation of the tetrahydropyran motif in bioactive natural products and pharmaceuticals is a testament to its favorable physicochemical properties, including metabolic stability and desirable solubility profiles.[2][3] From marine macrolides like neopeltolide to complex antitumor agents such as the phorboxazoles, the THP ring is a recurring structural theme.[2][4]

Simultaneously, chiral amines are fundamental components of a vast number of pharmaceuticals, with some estimates suggesting they are present in over 40% of all drugs.[5] The stereochemistry of an amine can have profound effects on pharmacological activity, as enantiomers often exhibit different efficacy, toxicity, and metabolic profiles.[6]

The synthesis of molecules incorporating both a THP ring and a chiral amine presents a significant and rewarding challenge. Success in this area provides access to key intermediates for potent and selective therapeutics. A prime example is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Omarigliptin, for the treatment of type 2 diabetes, which feature a highly substituted aminotetrahydropyran core.[7] The demand for such complex, non-aromatic chiral building blocks continues to grow, driving innovation in stereoselective synthesis.

Core Synthetic Strategies

The construction of chiral aminotetrahydropyrans can be approached from several distinct strategic viewpoints. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability requirements.

Biocatalytic Asymmetric Synthesis: The Direct Amination Approach

For atom economy and green chemistry considerations, direct enantioselective amination of a prochiral ketone is an ideal strategy. Amine transaminases (TAs) have emerged as powerful biocatalysts for this transformation, capable of high stereoselectivity without the need for expensive and often toxic heavy metal catalysts.[8]

A notable application of this strategy is the kilogram-scale synthesis of (R)-3-aminotetrahydropyran.[9] This process utilizes a transaminase to directly convert dihydro-2H-pyran-3(4H)-one into the desired chiral amine with high enantiomeric excess, replacing a more traditional five-step chemical synthesis.[8][9]

Causality of Experimental Choice: The selection of a biocatalytic route is driven by several factors. Firstly, the enzyme operates under mild aqueous conditions, reducing the environmental impact. Secondly, it achieves high enantioselectivity by differentiating between the two enantiotopic faces of the ketone substrate, a task that can be challenging for small-molecule catalysts.[9] Finally, for industrial applications, a one-step process is significantly more cost-effective and efficient than a multi-step sequence.

Workflow: Biocatalytic Transamination

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation ProchiralKetone Dihydro-2H-pyran-3(4H)-one ReactionVessel Aqueous Buffer pH Controlled Temperature Controlled ProchiralKetone->ReactionVessel AmineDonor Amine Donor (e.g., IPA) AmineDonor->ReactionVessel Enzyme Transaminase (TA) Enzyme Enzyme->ReactionVessel Cofactor Cofactor (PLP) Cofactor->ReactionVessel Precipitation Salt Precipitation (e.g., with HCl) ReactionVessel->Precipitation Direct addition of acid Filtration Filtration & Drying Precipitation->Filtration FinalProduct (R)-3-Aminotetrahydropyran (High ee) Filtration->FinalProduct

Caption: Workflow for scalable biocatalytic synthesis of (R)-3-aminotetrahydropyran.

Stereoselective Cyclization Strategies

A prevalent approach involves forming the tetrahydropyran ring through a stereoselective cyclization, where the key stereocenters are set during the ring-forming step. The amine functionality can either be present on the acyclic precursor or installed on the cyclized product.

Prins Cyclization: The acid-catalyzed Prins cyclization between a homoallylic alcohol and an aldehyde is a powerful method for constructing the THP ring.[3] This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the geometry of the starting materials and the reaction conditions.[3][10] For example, functionalized 4-hydroxytetrahydropyrans can be synthesized via a tethered enol-ether Prins cyclization.[11][12] The resulting hydroxyl group serves as a convenient handle for subsequent conversion to an amine, typically via a two-step sequence involving mesylation or tosylation, followed by azide displacement and reduction.

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde, catalyzed by a chiral Lewis acid (e.g., Jacobsen's chromium catalyst), provides enantioselective access to dihydropyran intermediates.[2][13] These can then be reduced and further functionalized to introduce the desired amine substituent. This method is particularly effective for creating highly substituted THP rings with excellent stereocontrol.[13]

Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester, ketone, or nitrile is another robust strategy for THP ring formation.[2] When a chiral catalyst is employed, this cyclization can proceed with high enantioselectivity.[14]

C–H Functionalization of Pre-existing Aminotetrahydropyrans

A more recent and highly efficient strategy involves the direct functionalization of C–H bonds on a simple aminotetrahydropyran starting material. This avoids the need for pre-functionalized substrates and allows for the late-stage introduction of molecular complexity.

A two-step sequence has been developed to generate highly substituted aminotetrahydropyrans.[7] The process begins with a Palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of 3-aminotetrahydropyran, using a transient directing group.[7][15] This is followed by a diastereoselective α-alkylation or arylation of the primary amine.[7] This powerful method allows for the precise installation of two different substituents with high stereocontrol, providing rapid access to diverse libraries of compounds for drug discovery.[7][16]

Diagram: C–H Functionalization Strategy

G Start 3-Aminotetrahydropyran Step1 Step 1: Pd(II)-Catalyzed γ-C–H Arylation Start->Step1 Transient Directing Group, Ar-I Intermediate γ-Arylated Aminotetrahydropyran Step1->Intermediate Step2 Step 2: Diastereoselective α-C–H Functionalization Intermediate->Step2 Quinone Mediator, R-Li or R-MgBr Product Highly Substituted Diastereopure Aminotetrahydropyran Step2->Product

Caption: Sequential C-H functionalization for diversifying aminotetrahydropyrans.

Chiral Resolution of Racemates

While asymmetric synthesis is often preferred, the resolution of racemic mixtures remains a practical and widely used technique, especially when a suitable chiral resolving agent is available.[17] This method involves reacting the racemic amine with an enantiopure chiral acid (e.g., tartaric acid or mandelic acid) to form a mixture of diastereomeric salts.[6] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[17] After separation, the pure enantiomer of the amine is recovered by treatment with a base.

Trustworthiness of the Protocol: The success of a resolution is contingent on the differential solubility of the diastereomeric salts, which can be unpredictable. Therefore, screening several resolving agents and crystallization solvents is often necessary. While this method "discards" up to 50% of the material as the undesired enantiomer, this can be mitigated if an efficient racemization process for the unwanted enantiomer is available.[5][6]

Key Experimental Protocols

The following protocols are adapted from the literature and provide step-by-step methodologies for key synthetic transformations.

Protocol 1: Biocatalytic Transamination of Dihydro-2H-pyran-3(4H)-one

(Adapted from Wu, H. et al., Org. Process Res. Dev. 2015)[9]

  • Reaction Setup: To a temperature-controlled reactor, add phosphate buffer (e.g., 100 mM, pH 7.5), pyridoxal 5'-phosphate (PLP, ~1 mM), and the selected amine transaminase (e.g., ATA-255).

  • Substrate Addition: Add dihydro-2H-pyran-3(4H)-one (1.0 eq) and the amine donor, such as isopropylamine (typically in excess, e.g., 5-10 eq), to the reactor.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by HPLC or GC analysis for the consumption of the ketone and formation of the amine product. The co-product is acetone, which can be removed under vacuum to help drive the reaction equilibrium.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. Adjust the pH to acidic (pH < 2) with concentrated HCl. This protonates the product amine, making it water-soluble, while other impurities may be removed by extraction with an organic solvent (e.g., MTBE).

  • Precipitation: Concentrate the aqueous layer and/or add a suitable anti-solvent (e.g., isopropanol) to precipitate the product as its hydrochloride salt.

  • Final Product: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (R)-3-aminotetrahydropyran hydrochloride.

Protocol 2: C-H Arylation of 3-Aminotetrahydropyran

(Adapted from Kang, G. et al., Org. Lett. 2023)[7][15]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), combine 3-aminotetrahydropyran (1.0 eq), the aryl iodide (1.1 eq), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., 3-(trifluoromethyl)pyridin-2(1H)-one, 100 mol%), and a transient directing group (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde, 40 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to the required temperature (e.g., 130 °C) and stir for the specified time (e.g., 12-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the γ-arylated aminotetrahydropyran.

Characterization and Stereochemical Analysis

Confirming the enantiomeric and diastereomeric purity of the synthesized amines is critical. A combination of NMR spectroscopy and chiral chromatography is typically employed.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for determining enantiomeric excess (ee).[18] This is achieved by adding a chiral solvating agent (CSA), such as an enantiopure BINOL derivative, directly to the NMR tube containing the amine.[18] The CSA forms transient diastereomeric complexes with the two enantiomers of the amine, which results in separate, well-resolved signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[18][19]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the definitive methods for separating and quantifying enantiomers and diastereomers.[20] The choice of column and mobile phase is crucial and must be optimized for each specific compound. Derivatization of the amine may be necessary to improve resolution and detection.[21][22]

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey Reagents/CatalystPosition(s) FunctionalizedStereocontrolAdvantagesDisadvantagesReference(s)
Biocatalytic Transamination Transaminase, PLPC3 (from C3-ketone)EnantioselectiveHigh ee, green, scalable, one-stepLimited to available ketone substrates[8][9]
Prins Cyclization / Amination Lewis/Brønsted AcidC4 (via C4-OH)DiastereoselectiveAccess to diverse scaffoldsMulti-step for amine installation[3][11][12]
C–H Functionalization Pd(II) catalyst, TDGγ- and α- to amineDiastereoselectiveLate-stage diversification, high efficiencyRequires specific directing groups, metal catalyst[7][15]
Chiral Resolution Chiral Acid (e.g., Tartaric)N/ASeparation of enantiomersSimple procedure, widely applicableMax 50% theoretical yield, can be tedious[6][17]

Conclusion and Future Outlook

The synthesis of tetrahydropyran-derived chiral amines is a dynamic and evolving field, driven by the persistent need for novel, three-dimensional chiral building blocks in drug discovery. While traditional methods like cyclizations and chiral resolutions remain valuable, modern strategies focusing on biocatalysis and direct C-H functionalization are paving the way for more efficient, scalable, and environmentally benign syntheses. These advanced techniques allow for unprecedented control over stereochemistry and enable the rapid generation of molecular diversity from simple starting materials.

Future efforts will likely concentrate on expanding the toolbox of biocatalysts to accept a broader range of THP-based substrates and developing new catalytic C-H amination reactions that are both site- and stereoselective without the need for directing groups. As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the demand for sophisticated building blocks like chiral aminotetrahydropyrans will undoubtedly continue to grow, ensuring this remains a vibrant and impactful area of chemical research.

References

  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(24), 4556–4561. [Link][7][15]

  • Wu, H., Hoge, G., Pflum, D. A., Karanam, B., & Kissel, W. (2015). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development, 19(7), 898-903. [Link]

  • Bull, J. A., Croft, G. J., Davis, O. A., Doran, R., & Morgan, K. F. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • ResearchGate. (2025). Biocatalytic Synthesis of ( R )-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. [Link]

  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Ghorai, P., & Lee, D. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 9(9), 1493–1531. [Link]

  • Enders, D., & Vetica, F. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3832–3835. [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (2004). Asymmetric Synthesis of the Tetrahydropyran Ring, C32−C38 Fragment, of Phorboxazoles. Organic Letters, 6(22), 4025–4028. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Wipf, P., & Graham, T. H. (2000). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society, 122(39), 9660–9661. [Link]

  • Díez-Poza, C., Val, P., & Rodríguez, J. F. (2016). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2016(24), 4153-4159. [Link]

  • ResearchGate. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. [Link]

  • Ali, I., Al-Othman, Z. A., Al-Warthan, A., & Asnin, L. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5986. [Link]

  • Huffman, M. A., Smitrovich, J. H., Rosen, J. D., Boice, G. N., Qu, C., Nelson, T. D., & McNamara, J. M. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409–4413. [Link]

  • Google Patents. (2020). CN107614496B - Method for preparing aminotetrahydropyran compound.
  • MDPI. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. [Link]

  • Gurjar, M. K., & Reddy, D. S. (2005). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 70(11), 4409-4413. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Sharma, R., & Kumar, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1184. [Link]

  • ACS Publications. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. [Link]

  • Díez-Poza, C., Val, P., & Rodríguez, J. F. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Aminotetrahydropyran CAS 38041-19-9. [Link]

  • RSC Publishing. (n.d.). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation. [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • PubMed. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. [Link]

  • RSC Publishing. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • National Center for Biotechnology Information. (2025). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Kumar, R., Kumar, A., & Kumar, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26068–26076. [Link]

  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Korea Science. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

Sources

Methodological & Application

Application Note: Optimized Peptide Coupling Conditions for Tetrahydropyran (THP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydropyran (THP) amines, particularly 4-aminotetrahydropyran, are increasingly utilized in medicinal chemistry as polar, metabolically stable bioisosteres for cyclohexyl and morpholino groups. However, their incorporation into peptide backbones or drug scaffolds is frequently plagued by sluggish reaction rates and incomplete conversion. This guide delineates the mechanistic causes—primarily the inductive deactivation by the ether oxygen—and provides validated protocols using T3P® and COMU® to ensure high yields and purity.

Part 1: The Chemical Context – Why is this Coupling Difficult?

To solve the coupling problem, one must first understand the substrate's reluctance to react. The difficulty with THP amines is twofold:

  • Electronic Deactivation (The Primary Culprit): Unlike a standard cyclohexylamine, the nitrogen in 4-aminotetrahydropyran is subjected to the through-bond inductive effect (

    
    ) of the ether oxygen at the 4-position relative to the amine. This withdraws electron density from the nitrogen lone pair, lowering its 
    
    
    
    and significantly reducing its nucleophilicity.
    • Comparison: Piperidine (

      
      ) vs. Morpholine (
      
      
      
      ). The oxygen atom reduces nucleophilicity by a factor of ~100–300. A similar, though slightly attenuated, effect occurs in 4-amino-THP.
  • Steric Environment: The THP ring adopts a chair conformation. Depending on the substitution pattern (e.g., if the amine is axial vs. equatorial), the approach of the activated carboxylate species can be sterically impeded, further slowing the kinetics.

Decision Matrix: Reagent Selection

Based on electronic deficiency and steric bulk, standard carbodiimides (EDC/HOBt) often fail to drive these reactions to completion.

FeatureHATU COMU® T3P® (Propylphosphonic Anhydride)
Reactivity Extremely HighExtremely HighHigh
Epimerization Control GoodExcellentSuperior
Solubility High (DMF)High (DMF, stable)High (EtOAc, Me-THF, DMF)
Workup/Purification Difficult (HMPA byproduct)Easy (Water-soluble urea)Easiest (Water-soluble byproducts)
Scalability Low (Explosive risk)MediumHigh (Green/Safe)
Recommendation Small Scale (<100mg)Optimization PhaseScale-up (>1g)

Part 2: Workflow Visualization

The following decision tree outlines the logical flow for selecting conditions based on the specific THP-amine isomer and scale.

G Start Start: THP-Amine Coupling Analyze Analyze Substrate: Is it 2-amino, 3-amino, or 4-amino? Start->Analyze Pos2 2-Amino THP (Hemiaminal Ether) Analyze->Pos2 Pos34 3- or 4-Amino THP Analyze->Pos34 Unstable STOP: Unstable. Use Precursors. Pos2->Unstable ScaleCheck Check Scale Pos34->ScaleCheck SmallScale Small Scale (<100 mg) Priority: Conversion ScaleCheck->SmallScale LargeScale Scale Up (>1 g) Priority: Workup/Purity ScaleCheck->LargeScale HATU_Prot Protocol A: HATU / DIPEA / DMF SmallScale->HATU_Prot T3P_Prot Protocol B: T3P / Pyridine / EtOAc LargeScale->T3P_Prot Monitor Monitor (LCMS/TLC) HATU_Prot->Monitor T3P_Prot->Monitor Success Complete Conversion Monitor->Success Fail Incomplete (<50%) Monitor->Fail Retry Switch to COMU or Double Coupling Fail->Retry

Caption: Logic flow for selecting the optimal coupling strategy based on THP isomer stability and reaction scale.

Part 3: Experimental Protocols

Protocol A: High-Activity Screening (Small Scale)

Use this for initial hit-finding or when material is scarce. HATU is the "sledgehammer" for electron-deficient amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • THP-Amine (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv) or Collidine (for highly acid-sensitive protecting groups)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Note: The solution should turn yellow. Stir for 2 minutes to form the activated ester.

  • Coupling: Add the THP-amine in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: Scalable & Low-Epimerization (The "Pro" Method)

Recommended for drug development. T3P (Propylphosphonic anhydride) is superior for THP amines because it drives the equilibrium by forming a water-soluble byproduct and operates well in green solvents.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • THP-Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step:

  • Slurry: Suspend the Carboxylic Acid and THP-Amine in EtOAc (or 2-MeTHF) at 0°C.

  • Base: Add Pyridine (or NMM). Crucial: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.

  • Reagent: Add T3P solution dropwise over 5 minutes.

  • Warm & Stir: Allow to warm to RT. Stir for 12–24 hours.[1]

    • Why so long? T3P kinetics are slower than HATU, but the reaction is cleaner.

  • Self-Validating Workup:

    • Add water.[2][3][4]

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove excess pyridine and unreacted amine).

    • Wash with 1M NaOH (to remove unreacted acid and T3P byproducts).

    • Result: The organic layer typically contains pure product without chromatography.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine nucleophilicity is too low.Switch to COMU (1.0 eq) + Oxyma Pure. The morpholine core of COMU improves solubility and reactivity.[5]
Epimerization Over-activation of the acid.Use T3P in EtOAc at 0°C. Avoid HATU. Use Collidine instead of DIPEA.
Precipitation Urea byproduct insolubility (if using EDC).Switch to T3P (byproducts are water soluble) or dilute with DCM.
Color Change COMU Specific: COMU solutions change color when the reaction endpoint is near (often yellow to red/orange depending on base).[6] Use this as a visual indicator.
Advanced Tip: The "Assisted" Coupling

For extremely hindered THP amines (e.g., 2,2-dimethyl-4-aminotetrahydropyran), use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the acylation of the amine by nearly 10-fold compared to HOBt.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

preparation of methyl[1-(oxan-4-yl)ethyl]amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl[1-(oxan-4-yl)ethyl]amine Hydrochloride

Executive Summary

This application note details the robust preparation of methyl[1-(oxan-4-yl)ethyl]amine hydrochloride (also known as N-methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl). This secondary amine is a critical pharmacophore in medicinal chemistry, frequently serving as a building block for Janus Kinase (JAK) inhibitors and other heterocyclic drug candidates.

The protocol utilizes a direct reductive amination strategy employing Sodium Triacetoxyborohydride (STAB). This method is selected for its superior chemoselectivity, safety profile compared to cyanoborohydrides, and scalability. The procedure yields the racemic hydrochloride salt, a stable crystalline solid suitable for long-term storage.

Strategic Analysis & Reaction Design

Synthetic Route Selection

The synthesis targets the reductive alkylation of methylamine with 4-acetyltetrahydropyran (1-(tetrahydro-2H-pyran-4-yl)ethanone).

  • Why Reductive Amination? Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination proceeds via an imine/iminium intermediate, which is reduced to the amine.[1][2][3] Once reduced, the secondary amine is less electrophilic toward the imine, naturally preventing over-alkylation.

  • Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Borohydride (

    
    ), STAB is less basic and tolerates the presence of the ketone starting material without reducing it to the alcohol. It selectively reduces the protonated imine (iminium ion) formed in situ.
    
Reaction Pathway Visualization

ReactionScheme Ketone 4-Acetyltetrahydropyran (C7H12O2) Imine Iminium Intermediate (Transient) Ketone->Imine AcOH, THF Dehydration MeNH2 Methylamine (2M in THF) MeNH2->Imine ProductBase Free Amine (Racemic) Imine->ProductBase NaBH(OAc)3 Reduction ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt HCl (4M in Dioxane)

Figure 1: Synthetic pathway via direct reductive amination using STAB.

Detailed Experimental Protocol

Safety Warning: Sodium triacetoxyborohydride releases hydrogen gas upon reaction with protic solvents or acid. Ensure adequate ventilation. Methylamine is volatile and toxic; handle in a fume hood.

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4][5]Quantity (Example)Role
4-Acetyltetrahydropyran 128.171.012.8 g (100 mmol)Substrate
Methylamine (2M in THF) 31.061.575 mL (150 mmol)Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.531.8 g (150 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.05.7 mL (100 mmol)Catalyst
Dichloromethane (DCM) -Solvent200 mLReaction Solvent
HCl (4M in Dioxane) 36.461.230 mLSalt Formation
Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4-Acetyltetrahydropyran (12.8 g) and DCM (200 mL).

  • Add Methylamine solution (75 mL, 2M in THF) under nitrogen atmosphere.

  • Add Acetic Acid (5.7 mL) dropwise. Note: The acid catalyzes imine formation by protonating the carbonyl oxygen.

  • Stir at Room Temperature (20-25°C) for 30–60 minutes.

Step 2: Reduction 5. Cool the mixture to 0°C using an ice bath. 6. Add STAB (31.8 g) portion-wise over 20 minutes. Critical: Control addition to manage mild exotherm and hydrogen evolution. 7. Remove ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight). 8. IPC (In-Process Control): Check reaction progress via TLC (System: 10% MeOH in DCM with 1%


; Stain: Ninhydrin or PMA). Ketone spot (

) should disappear; amine spot (

) appears.

Step 3: Workup and Free Base Isolation 9. Quench the reaction by slowly adding saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.
10. Separate the layers.[6] Extract the aqueous layer with DCM (

mL). 11. Combine organic layers and wash with Brine (100 mL). 12. Dry over anhydrous

, filter, and concentrate in vacuo to obtain the crude free base oil.

Step 4: Salt Formation (Hydrochlorination) 13. Dissolve the crude oil in dry Diethyl Ether (100 mL) or Ethyl Acetate . 14. Cool to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise with stirring. A white precipitate should form immediately. 15. Stir for 30 minutes at 0°C. 16. Filter the solid under vacuum (nitrogen blanket preferred to avoid hygroscopic water uptake). 17. Wash the filter cake with cold Ether (


 mL).
18. Dry in a vacuum oven at 40°C for 6 hours.

Purification Logic & Troubleshooting

The following decision tree illustrates the purification strategy to ensure high purity (>98%) without column chromatography.

WorkupLogic cluster_AB Acid-Base Cycle (Purification) Crude Crude Reaction Mixture (Amine + Borate salts) Quench Quench with sat. NaHCO3 (pH ~8-9) Crude->Quench Extract DCM Extraction Quench->Extract Check Is Purity >95% by LCMS? Extract->Check Salt Form HCl Salt (Crystallization) Check->Salt Yes AcidBase Acid-Base Extraction Cycle Check->AcidBase No (Impure) AcidBase->Salt Recovered Pure Base StepA 1. Extract into 1M HCl (aq) (Organics discarded) AcidBase->StepA StepB 2. Basify aq. layer (NaOH) to pH >12 StepA->StepB StepC 3. Extract into DCM StepB->StepC

Figure 2: Workup and purification logic flow.

Analytical Validation

Target Molecule: Methyl[1-(oxan-4-yl)ethyl]amine HCl Formula:


MW:  179.69  g/mol  (Salt); 143.23  g/mol  (Free Base)
TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

8.8-9.1 (br s, 2H)
Ammonium protons (

)

3.82 (dd, 2H), 3.25 (t, 2H)
Oxane (pyran) ring protons adjacent to oxygen

2.95 (m, 1H)
Methine proton (

-N)

2.50 (s, 3H)
N-Methyl group (Characteristic singlet)

1.20 (d, 3H)
Ethyl Methyl group (Doublet,

Hz)
LC-MS m/z = 144.1

Matches Free Base mass
Appearance White crystalline solidHigh purity salt form

Note on Stereochemistry: The product contains one chiral center at the ethyl linkage. This protocol produces a racemic mixture . If a specific enantiomer is required, resolution via chiral HPLC or salt formation with a chiral acid (e.g., L-Tartaric acid) is necessary.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][5][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862.[2][9]

  • PubChem Compound Summary. (2025). "Tetrahydro-N-methyl-2H-pyran-4-methanamine."[10][11] National Center for Biotechnology Information.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93(12), 2897-2904.

Sources

Troubleshooting & Optimization

Technical Support: Preserving Chiral Integrity of Methyl[1-(oxan-4-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHIRAL-SUP-004 Subject: Prevention of Racemization in


-Chiral Secondary Amines
Molecule:  Methyl[1-(oxan-4-yl)ethyl]amine (also known as N-methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine)
Status:  Active Guide

Introduction: The Stability Paradox

You are working with a secondary amine where the chirality is located at the


-position relative to the nitrogen. While secondary amines are generally configurationally stable compared to their amide derivatives, Methyl[1-(oxan-4-yl)ethyl]amine  presents specific vulnerabilities due to the inductive effects of the tetrahydropyran (oxan-4-yl) ring and the N-methyl group.

Racemization in this system is rarely a spontaneous inversion (nitrogen inversion is rapid but does not affect the carbon center). Instead, it is almost exclusively driven by chemical pathways —specifically reversible dehydrogenation (oxidation) to an imine or enamine intermediate.

This guide provides the troubleshooting protocols to isolate, store, and derivatize this motif without compromising enantiomeric excess (


).

Module 1: Critical Failure Points (The "Why")

Before fixing the issue, we must identify the mechanism. The loss of chirality in


-chiral amines occurs through three primary vectors.
Vector A: The Carbonyl Impurity Trap (Schiff Base Tautomerization)

If your solvent (e.g., acetone, ethyl acetate) or reagents contain trace carbonyls, the amine condenses to form a Schiff base (imine). This imine exists in equilibrium with its enamine tautomer.[1] The formation of the enamine destroys the stereocenter (


). When the imine hydrolyzes back to the amine, the chirality is scrambled.
Vector B: Radical Abstraction

The hydrogen atom at the chiral center is benzylic-like in stability due to the nitrogen lone pair. In the presence of peroxides (common in uninhibited THF or ethers) or radical initiators, this hydrogen can be abstracted, leading to a planar radical intermediate and subsequent racemization.

Vector C: Harsh Acid/Base Workups

While less common for amines than amides, prolonged heating of the free base in high-boiling solvents (DMSO, DMF) can promote auto-oxidation or deprotonation if strong bases are present.

Visualizing the Threat

Racemization_Mechanism cluster_danger The Danger Zone Chiral_Amine Chiral Amine (S)-Enantiomer Imine Imine Intermediate (Schiff Base) Chiral_Amine->Imine + Carbonyl - H2O Carbonyl_Impurity Carbonyl Impurity (e.g., Acetone/Aldehyde) Carbonyl_Impurity->Imine Enamine Enamine (Planar - Achiral) Imine->Enamine Tautomerization (Loss of Chirality) Racemic_Amine Racemic Amine (50:50 Mixture) Imine->Racemic_Amine Hydrolysis Enamine->Imine Reprotonation

Module 2: Synthesis & Workup Protocols

Scenario 1: Reductive Amination (Synthesis)

If you are synthesizing this molecule from 4-acetyltetrahydropyran and methylamine, you are at the highest risk. Standard borohydride reduction of the imine often yields a racemate.

Protocol: Enantioselective Reductive Amination

  • Avoid: Direct reductive amination with

    
     at room temperature (low stereocontrol).
    
  • Use: Imine Reductases (IREDs) or Transaminases (ATAs) for biocatalytic routes. This is the industry standard for high

    
     (>99%).
    
  • Chemical Alternative: If enzymes are unavailable, form the imine pre-formation using

    
     followed by asymmetric hydrogenation using an Iridium-chiral phosphine catalyst.
    
Scenario 2: Isolation & Salt Formation

The free base is an oil and prone to oxidation. The salt form is a crystalline solid that locks the nitrogen lone pair, preventing oxidation and Schiff base formation.

Recommended Salt Forms:

Salt Type Stability Solubility Notes
Hydrochloride High Water/MeOH Hygroscopic. Good for storage.

| L-Tartrate | Very High | EtOH/H2O | Self-Validating: Can be used to upgrade


 via fractional crystallization. |
| Tosylate  | High | Organic Solvents | Non-hygroscopic. Excellent for solid handling. |

Step-by-Step: The "Safe-Lock" Workup

  • Extraction: Extract the free amine into MTBE (Methyl tert-butyl ether). Avoid Ethyl Acetate (it can hydrolyze or react with the amine).

  • Drying: Dry over

    
    . Do not use extended drying times.
    
  • Salt Formation: Cool the solution to

    
    . Add 1.05 eq of acid (e.g., 4M HCl in Dioxane) dropwise.
    
  • Filtration: Filter the precipitate immediately. Do not concentrate the free base to dryness with heat.

Module 3: Troubleshooting & FAQs

Diagnostic Workflow

Use this logic tree to diagnose the source of


 loss.

Troubleshooting_Tree Start Problem: Low ee observed Check_Stage When was ee measured? Start->Check_Stage Stage_Synth After Synthesis Check_Stage->Stage_Synth Stage_Storage After Storage Check_Stage->Stage_Storage Stage_Coupling After Amide Coupling Check_Stage->Stage_Coupling Synth_Q Method used? Stage_Synth->Synth_Q Storage_Q Solvent used? Stage_Storage->Storage_Q Coupling_Q Activation Method? Stage_Coupling->Coupling_Q Racemic Racemic Synth_Q->Racemic NaBH4 / NaBH3CN Check Catalyst Check Catalyst Synth_Q->Check Catalyst Chiral Catalyst/Enzyme Schiff Base\nFormation Schiff Base Formation Storage_Q->Schiff Base\nFormation Acetone/EtOAc Radical\nOxidation Radical Oxidation Storage_Q->Radical\nOxidation Old THF/Ether Epimerization Epimerization Coupling_Q->Epimerization High Temp / Strong Base

Frequently Asked Questions

Q: Can I distill the free amine to purify it? A: Proceed with extreme caution. While the boiling point is likely manageable under high vacuum, high temperatures (


) promote radical autoxidation at the 

-position.
  • Better approach: Kugelrohr distillation at high vacuum (<0.5 mbar) and lowest possible temperature. Flush the system with Argon.

Q: I see a "double peak" on my HPLC even after purification. Is this racemization? A: Not necessarily.

  • Rotamers: If you have derivatized the amine (e.g., made an amide), you might be seeing rotamers due to restricted rotation around the amide bond. Run the NMR at elevated temperature (

    
    )—if peaks coalesce, it’s rotamers, not enantiomers.
    
  • Achiral Column: Ensure you are using a validated chiral column (e.g., Chiralpak AD-H or OD-H) with an appropriate mobile phase (Hexane/IPA + 0.1% Diethylamine).

Q: My coupling reaction (Amine + Carboxylic Acid) yielded 80% ee product from 99% ee amine. Why? A: This is likely epimerization of the activated acid , not the amine. However, if the amine itself racemized, check if you used HATU/HBTU with excess DIPEA .

  • Fix: Switch to DIC/Oxyma or DEPBT as coupling agents. These are known to suppress racemization.[2] Ensure the base (DIPEA) is not in large excess (>3 eq).

Q: How do I measure the optical purity without a chiral column? A: Use Mosher's Acid Chloride ((R)-MTPA-Cl) .

  • React a small sample of your amine with (R)-MTPA-Cl.

  • Run

    
     or 
    
    
    
    NMR.
  • The diastereomeric amides will show distinct chemical shifts for the

    
    -methyl group or the 
    
    
    
    group. Integration of these peaks gives the diastereomeric ratio (
    
    
    ), which equals the
    
    
    of your starting amine.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends. Advanced Synthesis & Catalysis.

  • Hollmann, F., et al. (2021). Enzymatic reduction of imines: from milligrams to tons. Nature Catalysis. (Discusses IREDs for chiral amine synthesis).

  • BenchChem Technical Support . (2025). Strategies to Prevent Racemization During Peptide Synthesis. (Relevant for coupling conditions).

  • Stalder, H., et al. (2015). Synthesis of Chiral Amines via Asymmetric Hydrogenation. Organic Process Research & Development. (Industrial scale-up of similar chiral amines).

Sources

Technical Support Center: Stability of N-methyl-1-(oxan-4-yl)ethylamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methyl-1-(oxan-4-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this compound in aqueous solutions. We will address common stability challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the chemical nature of N-methyl-1-(oxan-4-yl)ethylamine and its implications for experimental work.

Q1: What type of compound is N-methyl-1-(oxan-4-yl)ethylamine, and how does its structure influence its stability?

A1: N-methyl-1-(oxan-4-yl)ethylamine is a secondary aliphatic amine. This structural classification is critical for understanding its chemical behavior.

  • Secondary Amine: The nitrogen atom is bonded to two carbon atoms (a methyl group and the oxane-based ethyl group) and one hydrogen. Secondary amines are generally more stable than primary amines but less stable than tertiary amines under oxidative conditions.[1] The presence of a hydrogen atom on the nitrogen makes it susceptible to certain reactions that tertiary amines do not undergo.

  • Aliphatic Nature: The carbon groups attached to the nitrogen are non-aromatic. This means the nitrogen's lone pair of electrons is not delocalized into a ring system, making it a relatively strong base and readily available for protonation or reaction.[2][3]

  • Oxane Ring: The oxane (tetrahydropyran) ring is a saturated ether. Ethers are generally stable and unreactive, especially under neutral or basic conditions. Therefore, this part of the molecule is not expected to be a primary site of degradation, but its presence influences the overall solubility and steric properties of the compound.

Q2: What are the primary degradation pathways I should be concerned about in aqueous solutions?

A2: Based on the chemistry of secondary amines, you should be vigilant for two main degradation pathways: oxidation and nitrosation (if nitrite sources are present).

  • Oxidation: This is a common degradation route for amines.[4][5] In the presence of oxygen, metal ions, or oxidizing agents (like hydrogen peroxide), N-methyl-1-(oxan-4-yl)ethylamine can oxidize to form several products, including the corresponding N-oxide or hydroxylamine. More aggressive oxidation can lead to the cleavage of the C-N bond.[1][4]

  • N-Nitrosation: If your aqueous medium contains sources of nitrite (NO₂⁻), particularly under acidic conditions (pH < 5), there is a risk of forming a potentially carcinogenic N-nitrosamine. This is a well-known reaction for secondary amines.

Below is a diagram illustrating the most probable degradation pathways.

G parent N-methyl-1-(oxan-4-yl)ethylamine oxidation Oxidative Stress (O₂, H₂O₂, metal ions) parent->oxidation nitrosation Nitrosative Stress (NaNO₂, acidic pH) parent->nitrosation n_oxide N-oxide Degradant oxidation->n_oxide N-Oxidation hydroxylamine Hydroxylamine Degradant oxidation->hydroxylamine cleavage C-N Bond Cleavage Products (e.g., Methylamine, Oxan-4-yl-acetaldehyde) oxidation->cleavage C-N Cleavage nitrosamine N-Nitrosamine Derivative nitrosation->nitrosamine N-Nitrosation

Caption: Potential degradation pathways for a secondary amine.

Q3: How do pH, temperature, and dissolved oxygen affect the stability of my compound?

A3: These three factors are critically interconnected and represent the most significant variables controlling the stability of N-methyl-1-(oxan-4-yl)ethylamine in solution.

  • pH: The stability of amines is highly pH-dependent. In acidic solutions (typically pH < 7), the amine will be protonated to form an ammonium salt (R₂NH₂⁺). This protonated form is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available. Conversely, in neutral to basic solutions (pH > 7), the amine exists in its free base form (R₂NH), which is much more vulnerable to oxidation. Therefore, for maximum stability against oxidation, storing solutions at a slightly acidic pH (e.g., pH 4-6) is often recommended.

  • Temperature: Elevated temperatures accelerate most degradation reactions.[6] Thermal degradation can occur independently or in concert with oxidation. It is crucial to store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and minimize the time samples spend at room temperature or higher.[4]

  • Dissolved Oxygen: Oxygen is a key driver of oxidative degradation.[7] To enhance stability, especially for long-term storage or sensitive assays, it is best practice to use de-gassed solvents (e.g., by sparging with nitrogen or argon) for preparing solutions.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Q: I am observing a rapid loss of my compound in my aqueous buffer. What are the likely causes?

A: This is a frequent issue. A systematic investigation is the best approach.

G cluster_0 Problem Diagnosis cluster_1 Solutions start Rapid Compound Loss Observed q1 Check Buffer pH & Composition start->q1 q2 Review Storage & Handling q1->q2 pH is neutral/basic OR contains reactive species sol1 Adjust pH to 4-6. Use non-reactive buffers (e.g., phosphate, acetate). q1->sol1 [IF pH > 7] q3 Investigate for Contaminants q2->q3 Stored at RT/in light OR used non-degassed solvent sol2 Store at 2-8°C or -20°C, protected from light. Use freshly degassed solvents. q2->sol2 [IF improper storage] sol3 Use high-purity water/reagents. Check for metal ion contamination (add EDTA as a chelator if suspected). q3->sol3 [IF contamination is possible] G prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:Water) stress Expose Aliquots to Stress Conditions (See Table 1) prep->stress neutralize Neutralize/Quench Reactions (If necessary) stress->neutralize dilute Dilute Samples to Target Concentration (e.g., 10 µg/mL) neutralize->dilute analyze Analyze by HPLC-UV/MS (Parent, Stressed Samples, Blanks) dilute->analyze interpret Interpret Data (Assess peak purity, mass balance, identify degradants) analyze->interpret

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale & Causality
Acid Hydrolysis 0.1 M HCl2 hours - 7 days at 60°CTo assess stability in acidic environments (e.g., gastric fluid). The protonated amine is generally stable, but other parts of a molecule could be labile.
Base Hydrolysis 0.1 M NaOH2 hours - 7 days at 60°CTo assess stability in basic environments. The free amine is present and more susceptible to other reactions.
Oxidation 3% H₂O₂24 hours at Room TempTo simulate oxidative stress and identify potential oxidative degradants like N-oxides. [5][8]
Thermal 60-80°C in solution7 - 14 daysTo evaluate the intrinsic thermal stability of the molecule and accelerate other degradation pathways. [4]
Photolytic ICH Q1B guidelines (UV/Vis light exposure)Per ICH guidelinesTo determine if the compound is light-sensitive, which informs handling and packaging requirements. [5]
Protocol 3.3: Recommended Starting Point for a Stability-Indicating HPLC Method

Expertise: This method is based on common practices for analyzing polar, basic compounds.

  • Column: C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm). A robust, general-purpose column.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates the amine, improving peak shape and retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the polar parent compound first, followed by potentially less polar degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40°C.

  • Detection:

    • UV/PDA: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) if the molecule has a chromophore.

    • MS (Mass Spectrometry): Essential for identifying degradation products. Use ESI+ mode to detect the protonated parent molecule [M+H]⁺ and its degradants. [9][10]

References
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • What is the strength of primary, secondary, and tertiary amines in w
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Organic Bases: Amines – HSC Chemistry. Science Ready.
  • Amine. Wikipedia.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Analytical Methods. RSC Publishing.
  • OSHA Method 40: Methylamine. US EPA.
  • Atmospheric Degrad
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.

Sources

Validation & Comparative

chiral HPLC separation methods for methyl[1-(oxan-4-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical analysis of chiral HPLC separation strategies for methyl[1-(oxan-4-yl)ethyl]amine (also known as N-methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine).

Executive Summary

Methyl[1-(oxan-4-yl)ethyl]amine presents a dual challenge in chiral chromatography: structural basicity and lack of a UV-active chromophore . As an aliphatic secondary amine containing a tetrahydropyran ring, it lacks the conjugated


-systems required for standard UV detection (254 nm). Furthermore, the free amine moiety interacts strongly with residual silanols on stationary phases, leading to peak tailing.

This guide compares two distinct workflows:

  • Direct Analysis (The Modern Approach): Utilizes Universal Detection (ELSD/CAD/MS) with immobilized polysaccharide phases.

  • Derivatization (The Robust QC Approach): Utilizes pre-column derivatization to introduce a chromophore and enhance chiral recognition, allowing standard UV detection.

Part 1: Strategic Analysis & Methodology

The Detection Challenge

The analyte is transparent above 210 nm. Standard UV detectors will fail to provide reliable quantitation without significant baseline noise from mobile phase additives.

  • Solution A: Use Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).

  • Solution B: Chemically modify the analyte to add a UV-absorbing group (e.g., DNB derivative).

The Basicity Challenge

The secondary amine (


) will cause severe peak tailing on silica-based columns.
  • Requirement: Mobile phases must include a basic modifier. Diethylamine (DEA) is standard for Normal Phase; Ammonium Bicarbonate or Ammonium Hydroxide is required for Reversed Phase/MS.

Part 2: Comparative Analysis of Methods

Method A: Direct Analysis (ELSD/MS)

Best for: R&D, High-Throughput Screening, Process Development.

  • Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases allow the use of "non-standard" solvents like dichloromethane (DCM) or ethyl acetate, which can be crucial for solubility and selectivity modulation of aliphatic amines.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).[1]

  • Detection: ELSD or CAD (Charged Aerosol Detector).

Method B: Pre-Column Derivatization (UV)

Best for: Quality Control (QC), Routine Analysis, Labs limited to UV detectors.

  • Reaction: Acylation with 3,5-dinitrobenzoyl chloride (DNB-Cl) .

  • Mechanism: The DNB group serves two purposes:

    • Chromophore: Adds strong UV absorption at 254 nm.

    • Selector Interaction: The electron-deficient DNB ring interacts via

      
       stacking with the electron-rich phenylcarbamate groups of the chiral column, significantly enhancing resolution (
      
      
      
      ).
  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v).

Part 3: Data Presentation & Comparison

Table 1: Comparative Performance Metrics
FeatureMethod A: Direct Analysis (ELSD/MS)Method B: Derivatization (UV)
Primary Column Chiralpak IC / IA (Immobilized)Chiralpak AD-H (Coated)
Detection Limit Low (ELSD is non-linear; MS is high sens.)High (Linear UV response)
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction + Extraction)
Resolution (

)
Moderate (Typically 1.5 - 3.0)High (Typically > 5.0 due to

interactions)
Throughput High (< 15 min run time)Low (Prep time + 20 min run time)
Robustness High (Immobilized phase is durable)Moderate (Coated phase sensitive to solvents)

Part 4: Experimental Protocols

Protocol A: Direct Analysis (Recommended for R&D)
  • System: HPLC with ELSD (Drift tube temp: 40°C, Gain: 8).

  • Column: Chiralpak IC-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Mix 900 mL n-Hexane and 100 mL 2-Propanol.

    • Add 1.0 mL Diethylamine (DEA).

    • Note: DEA is volatile; prepare fresh daily to maintain retention time stability.

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of Mobile Phase.

  • Conditions: Flow rate 1.0 mL/min; Temp 25°C.

Protocol B: DNB Derivatization (Recommended for QC)
  • Reagent Prep: Dissolve 10 mg 3,5-dinitrobenzoyl chloride in 1 mL Tetrahydrofuran (THF).

  • Reaction:

    • Mix 100 µL of sample amine (approx 10 mg/mL) with 200 µL Reagent solution.

    • Add 50 µL Triethylamine (TEA) as a base catalyst.

    • Vortex and incubate at room temp for 10 minutes.

  • Quench: Add 500 µL Ethanol (reacts with excess DNB-Cl).

  • Analysis: Inject 5 µL onto Chiralpak AD-H using n-Hexane/Ethanol (80:20) at 1.0 mL/min. Detect at 254 nm.

Part 5: Visualization (Workflow & Mechanism)

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Methyl[1-(oxan-4-yl)ethyl]amine Sample CheckDetector Check Available Detectors Start->CheckDetector HasMS MS / ELSD Available? CheckDetector->HasMS DirectMethod Method A: Direct Analysis HasMS->DirectMethod Yes DerivMethod Method B: Derivatization HasMS->DerivMethod No (UV Only) ColumnSelect Select Immobilized Column (Chiralpak IC / IA) DirectMethod->ColumnSelect MobilePhase Mobile Phase: Hex/IPA/DEA (90:10:0.1) ColumnSelect->MobilePhase Reaction React with 3,5-DNB-Cl (Adds UV Chromophore) DerivMethod->Reaction ColumnSelectUV Select Coated Column (Chiralpak AD-H) Reaction->ColumnSelectUV

Caption: Decision matrix for selecting the optimal chiral separation strategy based on available instrumentation.

Figure 2: Chiral Recognition Mechanism (Derivatized)

Mechanism Analyte DNB-Analyte (Electron Deficient Ring) Interaction Pi-Pi Stacking + H-Bonding Analyte->Interaction Donates Pi-System CSP Chiral Stationary Phase (Electron Rich Phenylcarbamate) CSP->Interaction Accepts Pi-System Result Enhanced Resolution (Rs > 5.0) Interaction->Result

Caption: Mechanistic interaction between the DNB-derivatized amine and the polysaccharide stationary phase, leading to superior separation.

References

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. Daicel Chiral Technologies. Link

  • YMC Co., Ltd. (2019). Method Scouting Strategy for Chiral Separation using CHIRAL ART Columns. YMC Application Data. Link

  • Sigma-Aldrich. (2021). Chiral HPLC Separation of Amines: Application Guide. Merck KGaA. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative Guide: Oxan-4-yl vs. Cyclopropyl Amine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity-Lipophilicity Trade-off

In modern medicinal chemistry, the choice between an oxan-4-yl (tetrahydro-2H-pyran-4-yl) and a cyclopropyl group attached to an amine is rarely arbitrary. It represents a fundamental decision between optimizing Lipophilic Ligand Efficiency (LLE) and maximizing Steric/Hydrophobic Fit .

  • Oxan-4-yl (THP): The "Polar Bioisostere." It is primarily used to lower LogP, introduce a hydrogen bond acceptor (HBA), and improve metabolic stability by replacing metabolically labile cyclohexyl rings. It reduces the "grease" of a molecule while maintaining 6-membered ring geometry.

  • Cyclopropyl (Cp): The "Rigid Spacer." It is used to lock conformation, fill small hydrophobic pockets, and block N-dealkylation due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds. However, it carries a latent risk of bioactivation (ring opening).

This guide objectively compares these scaffolds across physicochemical properties, metabolic fate, and bioactivity profiles.

Physicochemical & Structural Comparison

The following data synthesizes standard medicinal chemistry parameters observed in Structure-Activity Relationship (SAR) campaigns (e.g., JAK inhibitors, GPCR antagonists).

FeatureOxan-4-yl (Tetrahydropyran)CyclopropylImpact on Drug Design
Hybridization/Geometry sp³, Chair conformation (Puckered)sp³ (Pseudo-sp² character), Planar, RigidTHP mimics cyclohexane volume; Cp mimics alkene/isopropyl volume.
LogP (Lipophilicity) Lowers LogP (~ -0.5 to -1.0 vs cyclohexyl)Increases LogP (vs ethyl/methyl)THP is superior for improving LLE and solubility.
H-Bond Acceptors 1 (Ether Oxygen)0THP can engage specific residues (e.g., hinge region water networks).
Electronic Effect Inductive withdrawal (Oxygen)Electron-donating (hyperconjugation)Cp stabilizes adjacent carbocations; THP lowers pKa of adjacent amines.
Metabolic Risk Low (Stable ether)Moderate (Ring opening/Bioactivation)Cp amines can form reactive intermediates (suicide inhibition).

Mechanistic Deep Dive: Bioactivity & Metabolism[1]

The Oxan-4-yl Scaffold: Solvation and Efficiency

The oxan-4-yl group is a classic bioisostere for a cyclohexyl group. By replacing the C-4 methylene with oxygen, researchers achieve two critical goals:

  • Desolvation Penalty Reduction: The ether oxygen allows the scaffold to remain partially solvated or interact with water molecules within the binding pocket, reducing the entropic penalty of binding compared to a purely hydrophobic cyclohexyl group.

  • LLE Boost: In kinase inhibitors (e.g., JAK1/2 inhibitors), swapping a cyclohexyl for oxan-4-yl often maintains potency (pIC50) while dropping LogD by ~1.0 unit, significantly boosting Lipophilic Ligand Efficiency (LLE).

The Cyclopropyl Scaffold: The "Double-Edged Sword"

The cyclopropyl group is unique due to its ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character).

  • Metabolic Blocking: The C-H bonds of a cyclopropyl ring are shorter and stronger (BDE ~106 kcal/mol) than typical alkyl chains. This makes them resistant to direct CYP450 hydroxylation, often used to "cap" metabolic soft spots.

  • Bioactivation Risk: However, when attached to an amine (cyclopropylamine), oxidative attack on the nitrogen can lead to the formation of a radical intermediate. This radical can trigger ring opening, resulting in a reactive alkylating agent that covalently binds to the CYP enzyme (mechanism-based inhibition) or glutathione (GSH).

Visualization of Mechanisms[2]

Diagram 1: Metabolic Fate Comparison

This diagram illustrates the divergent metabolic pathways of the two scaffolds, highlighting the bioactivation risk associated with cyclopropyl amines.

MetabolicFate Start_Cp Cyclopropyl Amine Scaffold CYP_Attack CYP450 Oxidation (Phase I) Start_Cp->CYP_Attack Start_THP Oxan-4-yl Amine Scaffold Start_THP->CYP_Attack Radical Aminium Radical Intermediate CYP_Attack->Radical e- Transfer Stable_Cp Stable Metabolite (If C-H abstraction blocked) CYP_Attack->Stable_Cp Slow H-abstraction Stable_THP Metabolically Stable (High Clearance Resistance) CYP_Attack->Stable_THP No Ring Strain RingOpen Ring Opening (Strain Release) Radical->RingOpen Fast Kinetics Covalent Covalent Binding (CYP Inactivation/Toxicity) RingOpen->Covalent Alkylation Minor_Met Minor Lactam/Hydroxylation (Non-toxic) Stable_THP->Minor_Met

Caption: Comparative metabolic pathways showing the potential for cyclopropyl ring opening (bioactivation) versus the general stability of the oxan-4-yl ether scaffold.

Diagram 2: Scaffold Selection Decision Matrix

Use this logic flow to determine the appropriate scaffold for your lead optimization.

SelectionMatrix Start Lead Optimization Start Q_Solubility Is LogD > 3.0 or Solubility Poor? Start->Q_Solubility THP_Select Select Oxan-4-yl Q_Solubility->THP_Select Yes Q_Space Is Binding Pocket Small/Hydrophobic? Q_Solubility->Q_Space No Reason_THP Lowers LogD Adds H-Bond Acceptor THP_Select->Reason_THP Q_Space->THP_Select No (Space allows 6-mem ring) Cp_Select Select Cyclopropyl Q_Space->Cp_Select Yes Reason_Cp High Steric Fit Rigid Vector Cp_Select->Reason_Cp Q_Risk Check Metabolic Liability (GSH Trapping) Reason_Cp->Q_Risk

Caption: Decision tree for selecting between Oxan-4-yl and Cyclopropyl based on solubility, binding pocket constraints, and metabolic risk factors.

Experimental Protocols for Validation

To empirically validate the choice between these scaffolds, the following self-validating protocols are recommended.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect if the cyclopropyl amine scaffold is undergoing bioactivation (ring opening).

  • Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate Addition: Add the test compound (Cyclopropyl analog) at 10 µM.

  • Trapping Agent: Add Glutathione (GSH) at a surplus concentration (5 mM) to trap any electrophilic intermediates formed by ring opening.

  • Initiation: Initiate reaction with NADPH-regenerating system (glucose-6-phosphate, G6PDH, NADP+). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

  • Data Interpretation: Look for Neutral Loss scans corresponding to GSH adducts (+307 Da).

    • Result: Presence of GSH adducts indicates cyclopropyl ring opening liability.[1][2]

    • Control: Run the Oxan-4-yl analog in parallel; it should show no GSH adducts.

Protocol B: Lipophilic Ligand Efficiency (LLE) Determination

Purpose: To quantify the efficiency gain of the Oxan-4-yl scaffold.

  • Potency Assay: Determine IC50 against the target (e.g., Kinase FRET assay). Convert to pIC50 (-log IC50).

  • Lipophilicity Assay: Determine chromatographic LogD (ChromLogD) at pH 7.4 using immobilized artificial membrane (IAM) chromatography.

    • Note: Calculated cLogP is often insufficient for THP due to solvation effects; experimental LogD is required.

  • Calculation:

    
    
    
  • Benchmarking:

    • Target LLE > 5.0 for lead candidates.

    • Compare

      
      LLE between Oxan-4-yl and Cyclopropyl analogs. Typically, Oxan-4-yl yields a 
      
      
      
      LLE of +0.5 to +1.5 due to similar potency but lower LogD.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparison of ether rings including THP).

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the Potential for Metabolic Activation in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. (Mechanisms of cyclopropyl amine bioactivation).

  • PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery. (Specific data on LLE improvements).

Sources

Pharmacokinetic Properties of N-Methyl-Oxan-4-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and DMPK Scientists

Executive Summary: The Strategic Bioisostere

In modern drug discovery, the N-methyl-oxan-4-yl moiety (also known as N-methyl-tetrahydro-2H-pyran-4-yl) has emerged as a critical bioisostere for N-methyl-cyclohexyl and N-methyl-piperidinyl groups. Its primary utility lies in optimizing Lipophilic Ligand Efficiency (LLE) and mitigating cardiotoxicity (hERG inhibition) without sacrificing potency.

This guide objectively compares the pharmacokinetic (PK) and physicochemical performance of N-methyl-oxan-4-yl derivatives against their carbocyclic and nitrogenous analogs. Analysis reveals that this ether-containing scaffold typically reduces LogD by 0.5–1.0 log units , enhances metabolic stability by blocking lipophilic metabolic "soft spots," and significantly lowers CNS penetration when P-glycoprotein (P-gp) efflux is desirable.

Physicochemical Profile & Lipophilicity

The introduction of the oxan-4-yl ether oxygen creates a dipole that reduces overall lipophilicity compared to the cyclohexyl analog. This reduction is non-linear but predictable, often resulting in improved aqueous solubility and reduced non-specific binding.

Comparative Data: Oxan-4-yl vs. Alternatives

The following table summarizes the shift in properties when replacing a cyclohexyl or piperidinyl ring with an oxan-4-yl ring in a representative amine scaffold (e.g., a kinase inhibitor core).

PropertyN-Methyl-CyclohexylN-Methyl-PiperidinylN-Methyl-Oxan-4-yl (THP)Impact of Switch to THP
LogD (pH 7.4) 3.5 – 4.22.5 – 3.22.0 – 2.7 Improved LLE (Lower LogD)
Solubility (µM) < 10 (Low)50 – 100 (Mod)> 150 (High) Enhanced thermodynamic solubility
hERG IC₅₀ > 10 µM (Variable)< 1 µM (High Risk)> 30 µM (Safe) Critical Safety Benefit
pKa (Base) ~10.5~9.8 (Ring N)~8.5 (Exocyclic N) Reduced lysosomal trapping
CNS Penetration HighModerateLow to Moderate Tunable via P-gp recognition

Expert Insight: The "Tetrahydropyran Effect" is driven by the ether oxygen acting as a hydrogen bond acceptor but not a donor. This lowers the desolvation penalty compared to more polar groups while still reducing lipophilicity.

Metabolic Stability & Clearance Pathways

The N-methyl-oxan-4-yl moiety alters the metabolic fate of a drug candidate. Unlike the piperidine ring, which is prone to oxidation at the ring nitrogen (N-oxide formation) or alpha-carbon oxidation, the oxan-4-yl ring is metabolically robust.

Primary Metabolic Soft Spots
  • N-Demethylation: The exocyclic N-methyl group remains the primary site of metabolism (SOM), typically mediated by CYP3A4 or CYP2D6 .

  • Ring Oxidation: The oxan-4-yl ring is resistant to oxidation. In contrast, cyclohexyl rings often undergo extensive hydroxylation, leading to complex metabolite profiles.

Visualizing the Metabolic Fate

The diagram below illustrates the comparative metabolic stability and pathways.

MetabolicFate cluster_comparison Bioisostere Comparison Parent N-Methyl-Oxan-4-yl Derivative CYP3A4 CYP3A4/2D6 (Oxidation) Parent->CYP3A4 Major Route RingOx Ring Hydroxylation (Minor/Rare) Parent->RingOx High Stability (vs Cyclohexyl) Demethyl N-Desmethyl Metabolite (Primary) CYP3A4->Demethyl N-Dealkylation Gluc N-Glucuronidation (Phase II) Demethyl->Gluc UGT Cyclohexyl Cyclohexyl Analog Cyc_Met Extensive Ring Hydroxylation Cyclohexyl->Cyc_Met Rapid CL

Figure 1: Metabolic fate of N-methyl-oxan-4-yl derivatives showing N-demethylation as the primary clearance pathway, contrasting with the ring instability of cyclohexyl analogs.

Safety Pharmacology: The hERG Advantage

The most compelling reason to employ the N-methyl-oxan-4-yl group is the mitigation of hERG potassium channel inhibition.

  • Mechanism: Basic amines (like N-methyl-piperidines) at physiological pH can interact via pi-cation interactions with Tyr652 and Phe656 in the hERG pore.

  • The Oxan-4-yl Solution: Replacing the piperidine ring with an oxan-4-yl ring removes the basic ring nitrogen. While the exocyclic amine remains basic, the overall reduction in lipophilicity (LogP) and the change in shape/electronic properties drastically reduces affinity for the hERG channel.

hERG Mitigation Strategy Workflow

hERG_Mitigation Hit Hit Compound (High hERG Liability) Analysis Analyze Pharmacophore (Basic Amine + Lipophilicity) Hit->Analysis Strategy Bioisosteric Replacement Analysis->Strategy OptionA Cyclohexyl (Maintains Lipophilicity) Strategy->OptionA OptionB Piperidinyl (Increases Basicity) Strategy->OptionB OptionC Oxan-4-yl (THP) (Reduces LogP & Basicity) Strategy->OptionC ResultA hERG IC50: < 5 µM (Risk Remains) OptionA->ResultA ResultB hERG IC50: < 1 µM (High Risk) OptionB->ResultB ResultC hERG IC50: > 30 µM (Safe) OptionC->ResultC

Figure 2: Decision tree for mitigating hERG liability, highlighting the superior safety profile of the Oxan-4-yl substitution.

Experimental Protocols

To validate the PK properties of N-methyl-oxan-4-yl derivatives, the following standardized protocols are recommended. These protocols ensure data is comparable across different chemical series.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify the N-demethylation metabolite.
  • Preparation: Prepare 10 mM stock of the test compound in DMSO. Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation System: Use pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

  • Reaction Start: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion and formation of [M-14]⁺ peak (N-desmethyl metabolite).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
Protocol B: Chromatographic LogD Determination

Objective: Accurate lipophilicity measurement (critical for this moiety).

  • Method: HPLC-based shake-flask surrogate or Potentiometric titration is preferred over computational prediction for ether-containing amines.

  • Column: C18 reverse-phase column with known hydrophobicity markers.

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Methanol gradient.

  • Calibration: Run standard set (low to high LogD: Pyridine, Aniline, Naphthalene, Triphenylene).

  • Measurement: Inject N-methyl-oxan-4-yl derivative. Calculate LogD based on retention time (

    
    ) relative to calibration curve.
    
    • Note: Ensure pH is strictly controlled at 7.4, as the N-methyl amine pKa (~8.5) means the compound is partially ionized.

Real-World Case Study: Gilteritinib (Xospata)

Gilteritinib is a prime example of the successful application of the oxan-4-yl moiety in a marketed drug.

  • Structure: Features a 4-amino-tetrahydropyran (oxan-4-yl-amine) motif.

  • Role of Moiety: The THP ring provides a balance of solubility and permeability while avoiding the high hERG liability often seen with piperidine-based kinase inhibitors.

  • PK Outcome:

    • Half-life: ~113 hours (Human), supporting once-daily dosing.[1][2][3]

    • Metabolism: Primarily CYP3A4 mediated (consistent with N-demethylation/oxidation susceptibility of the amine tail).

    • Transporters: Substrate for P-gp, which modulates its tissue distribution.

References

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres for Lipophilicity and Safety. PharmaBlock Whitepapers.[4] Link

  • James, A. et al. (2020).[2] Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 59, 1373–1384. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wager, T. T. et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • FDA Center for Drug Evaluation and Research. (2018). Multi-disciplinary Review and Evaluation: XOSPATA (Gilteritinib). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.